

Application Notes and Protocols for Biotin-X-NTA Western Blotting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-X-NTA**

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This document provides a detailed protocol for the detection of histidine-tagged (His-tagged) proteins in western blotting applications using **Biotin-X-NTA**. This method offers a sensitive and specific alternative to traditional anti-His-tag antibodies.

Introduction

Biotin-X-NTA (Biotin-X nitrilotriacetic acid) is a reagent designed for the detection of His-tagged proteins immobilized on a membrane. The principle of this technique lies in the high affinity of the nitrilotriacetic acid (NTA) group for polyhistidine tags when chelated with a divalent metal ion, typically nickel (Ni^{2+}). The biotin moiety of the molecule allows for subsequent detection using streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), for chemiluminescent or colorimetric signal generation. This method can detect as little as 0.1 pmol of a His-tagged protein.[\[1\]](#)

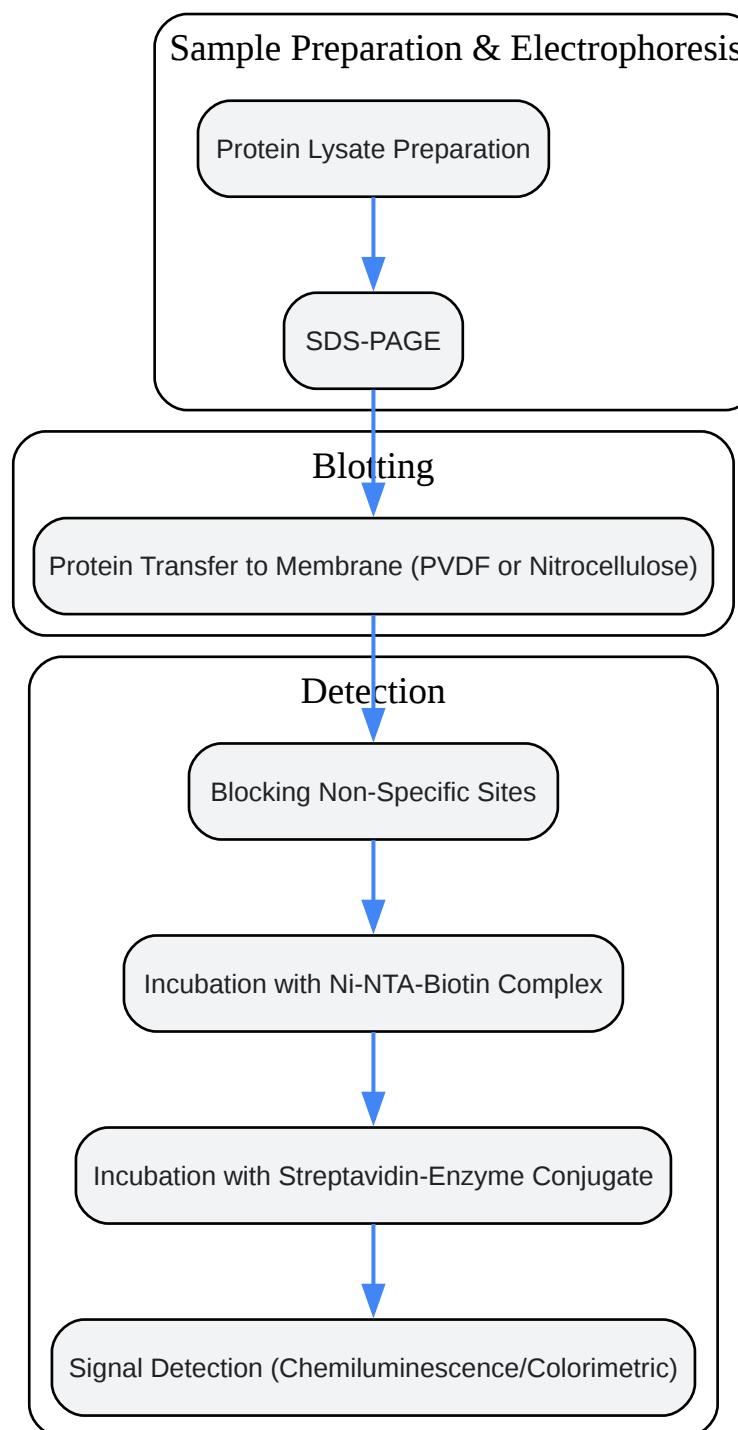
Key Advantages:

- **High Specificity:** The NTA- Ni^{2+} interaction is highly specific for polyhistidine tags.
- **High Affinity:** The chelation of Ni^{2+} by NTA creates a stable complex with the His-tag.
- **Signal Amplification:** The use of streptavidin-enzyme conjugates allows for significant signal amplification.

- Reversibility: The **Biotin-X-NTA** complex can be stripped from the blot, allowing for re-probing with other antibodies.[1]

Experimental Workflow and Signaling Pathway

The overall experimental workflow involves standard western blotting procedures followed by a specific detection method using **Biotin-X-NTA**. The signaling pathway illustrates the molecular interactions that lead to the final signal.



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References

- 1. [interchim.fr](https://www.interchim.fr) [interchim.fr]
- To cite this document: BenchChem. [Application Notes and Protocols for Biotin-X-NTA Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12408099#step-by-step-protocol-for-biotin-x-nta-western-blotting>

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